Benzyl 3-amino-3-fluoroazetidine-1-carboxylate
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Overview
Description
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with an amino group, a fluoro group, and a benzyl ester group.
Preparation Methods
The synthesis of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Benzyl Ester Formation: The final step involves esterification with benzyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions, leading to the formation of substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl 3-amino-3-fluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Fluoroazetidines: Compounds with fluorine atoms on the azetidine ring.
Aminoazetidines: Compounds with amino groups on the azetidine ring.
Properties
IUPAC Name |
benzyl 3-amino-3-fluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUYHUCUUHHILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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